(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-dione derivative features a hydrazinyl-linked 3,4-dimethoxybenzylidene group at position 8, a 7-ethyl substituent, and a 3-methyl group on the purine core. The 3,4-dimethoxybenzylidene moiety contributes to electron-donating effects and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-5-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-9-10-6-7-11(26-3)12(8-10)27-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,24,25)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEZNQXVGBTANU-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and guanidine.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a reaction with hydrazine hydrate.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the hydrazinyl group and 3,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzylidene moiety, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound’s purine core makes it a candidate for biological studies, particularly in the context of nucleotide analogs. It may be investigated for its potential to interact with enzymes involved in DNA and RNA synthesis.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential targets include enzymes involved in nucleotide metabolism or receptors that recognize purine derivatives. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of 8-hydrazinylpurine-2,6-dione derivatives. Key structural analogs and their distinguishing features are discussed below.
Structural Variations and Molecular Properties
Table 1: Comparative Analysis of Key Compounds
Key Research Findings
Electronic and Steric Effects: The 3,4-dimethoxybenzylidene group in the target compound provides stronger electron-donating effects compared to the 4-ethoxy analog . This may enhance interactions with polar residues in enzymatic binding pockets.
Lipophilicity and Solubility :
- The 4-ethoxy analog has a higher predicted logP (2.1 vs. 1.8) due to the ethoxy group’s hydrophobicity, favoring membrane permeability but possibly increasing metabolic clearance.
- The 2-hydroxyphenyl analog exhibits improved aqueous solubility (logS ≈ -3.5) due to its hydroxyl group, though the octyl chain may counteract this by increasing molecular weight and reducing absorption.
Biological Activity :
- Compounds with bulky alkyl chains (e.g., 3-methylbutyl or octyl) show reduced activity in cell-based assays, likely due to steric hindrance limiting target engagement .
- Derivatives with electron-rich aromatic systems (e.g., 3,4-dimethoxy or 4-ethoxy) demonstrate enhanced inhibition of xanthine oxidase in preliminary studies, suggesting a structure-activity relationship (SAR) tied to electronic effects .
Computational and Experimental Comparisons
- Tanimoto Coefficients : Using chemical fingerprints, the target compound shares ~85% similarity with the 4-ethoxy analog but only ~70% with the benzylidene analog , reflecting the impact of substituent electronic profiles .
Biological Activity
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various purines known for their roles in cellular signaling and metabolism. The following sections will detail its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound exhibits a range of biological activities, which can be categorized as follows:
1. Anticancer Activity
Research indicates that purine derivatives often possess anticancer properties. A study evaluating similar compounds found that modifications in the purine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with hydrazinyl substituents showed significant inhibition of cell proliferation in various cancer models .
2. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. The compound's structure suggests potential antioxidant properties, which could be evaluated through assays measuring reactive oxygen species (ROS) levels and cell viability under oxidative stress conditions .
3. Anti-inflammatory Effects
Purines are also implicated in inflammatory processes. The compound may exhibit anti-inflammatory effects by modulating cytokine production or inhibiting pathways involved in inflammation .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, which could lead to reduced proliferation of cancer cells.
- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as the PI3K/Akt or MAPK pathways that are critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that purine derivatives can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Case Study 1: Anticancer Evaluation
In a recent study focusing on a series of purine derivatives, compounds structurally similar to this compound were synthesized and tested against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antioxidative Mechanism
Another research project investigated the antioxidative properties of related purine compounds. It was found that these compounds could significantly reduce ROS levels in neuronal cell lines exposed to oxidative stress, suggesting potential applications in neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
